

5-Bromoquinolin-6-ol: A Versatile Building Block in Organic Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromoquinolin-6-ol

Cat. No.: B180085

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoquinolin-6-ol is a halogenated derivative of 6-hydroxyquinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The presence of both a bromine atom and a hydroxyl group on the quinoline core imparts this molecule with versatile reactivity, making it a valuable building block for the synthesis of more complex chemical entities. The strategic placement of the bromo and hydroxyl functionalities at the 5- and 6-positions, respectively, influences the electronic properties and reactivity of the quinoline ring system, offering unique opportunities for derivatization.

This technical guide provides a comprehensive overview of **5-Bromoquinolin-6-ol**, including its chemical properties, a proposed synthetic route with a general experimental protocol, its expected reactivity, and potential applications as a building block in organic synthesis and drug discovery.

Chemical and Physical Properties

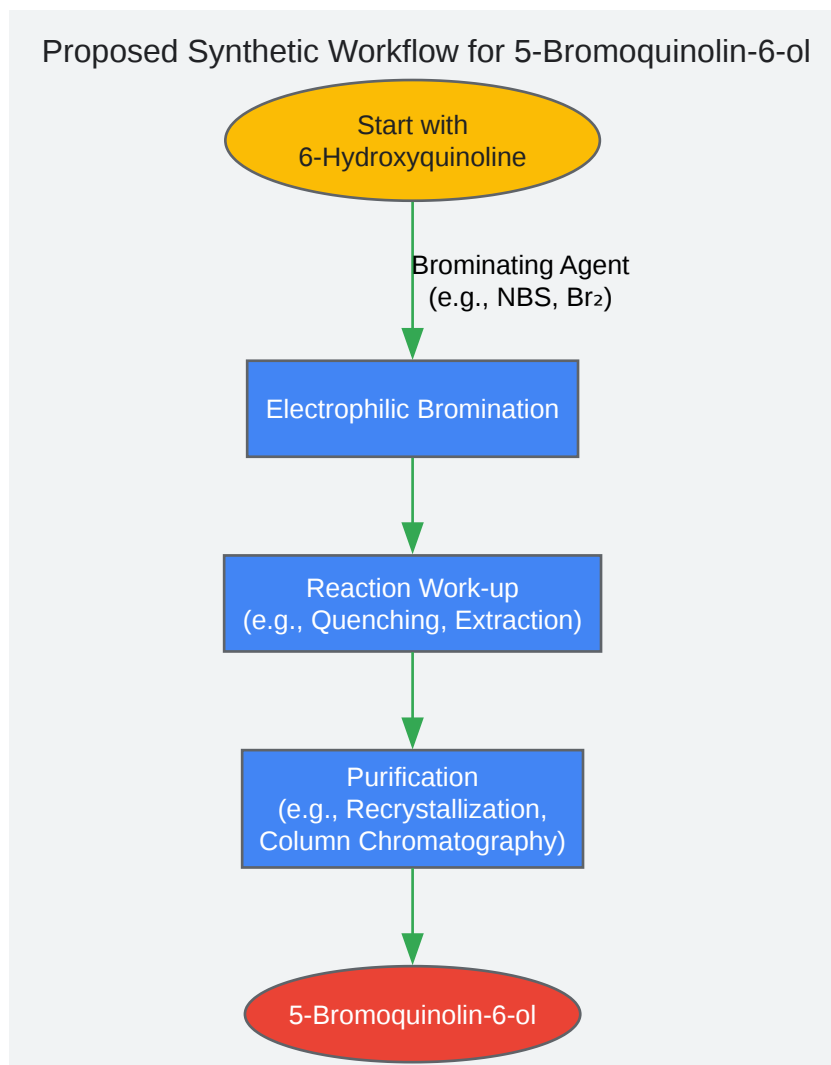
While extensive experimental data for **5-Bromoquinolin-6-ol** is not readily available in the public domain, its fundamental properties can be summarized.

Property	Value	Source
CAS Number	115581-09-4	[1] [2] [3] [4] [5]
Molecular Formula	C ₉ H ₆ BrNO	[1] [2] [4] [5]
Molecular Weight	224.05 g/mol	[1] [2] [4] [5]
Appearance	Solid (predicted)	
Predicted pKa	7.34 ± 0.40	[1]

Synthesis of 5-Bromoquinolin-6-ol

A specific, detailed experimental protocol for the synthesis of **5-Bromoquinolin-6-ol** is not widely reported in peer-reviewed literature. However, a plausible and commonly employed method for the synthesis of such compounds is the direct electrophilic bromination of the corresponding hydroxyquinoline. The hydroxyl group at the 6-position is an activating group, directing electrophilic substitution to the ortho and para positions. In the case of 6-hydroxyquinoline, the 5- and 7-positions are activated.

A general workflow for the synthesis is proposed below:



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Caption: Proposed synthetic workflow for **5-Bromoquinolin-6-ol**.

General Experimental Protocol for Bromination of 6-Hydroxyquinoline

The following is a generalized experimental protocol adapted from standard bromination procedures for phenolic compounds and hydroxyquinolines. Researchers should optimize the reaction conditions for their specific needs.

Materials:

- 6-Hydroxyquinoline

- N-Bromosuccinimide (NBS) or Bromine (Br₂)
- A suitable solvent (e.g., Chloroform, Acetic Acid, or Acetonitrile)
- Sodium thiosulfate solution (for quenching excess bromine)
- Sodium bicarbonate solution
- Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- **Dissolution:** Dissolve 6-hydroxyquinoline (1 equivalent) in the chosen solvent in a round-bottom flask.
- **Addition of Brominating Agent:** Cool the solution in an ice bath. Slowly add the brominating agent (e.g., N-Bromosuccinimide, 1 to 1.1 equivalents) portion-wise with stirring. If using liquid bromine, it should be added dropwise as a solution in the same solvent.
- **Reaction:** Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, if bromine was used, quench any excess by adding a saturated solution of sodium thiosulfate until the orange color disappears. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
- **Extraction:** Extract the aqueous layer with an organic solvent.
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Spectroscopic Characterization

Specific NMR, IR, and Mass Spectrometry data for **5-Bromoquinolin-6-ol** are not readily available in the searched literature. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

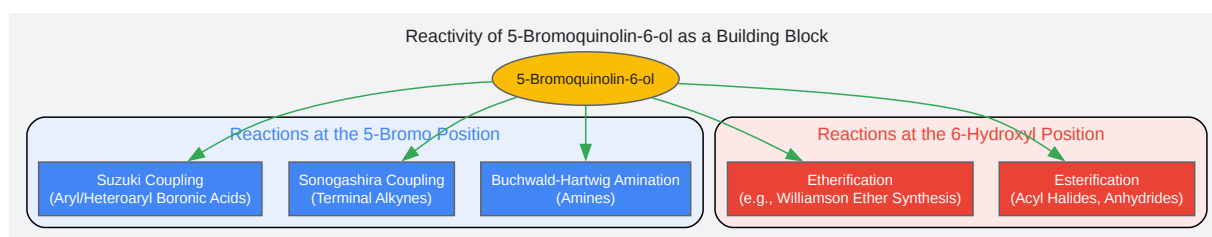
Expected Spectroscopic Data:

Technique	Expected Characteristics
^1H NMR	Aromatic protons on the quinoline ring system, with chemical shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine atom. A signal for the hydroxyl proton will also be present, which may be broad and its chemical shift dependent on the solvent and concentration.
^{13}C NMR	Nine distinct signals corresponding to the nine carbon atoms of the quinoline ring. The carbon bearing the bromine atom (C5) and the carbon bearing the hydroxyl group (C6) will show characteristic chemical shifts.
IR Spectroscopy	Characteristic absorption bands for O-H stretching (hydroxyl group), C-H stretching (aromatic), C=C and C=N stretching (quinoline ring), and C-Br stretching.
Mass Spectrometry	The mass spectrum should show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of ^{79}Br and ^{81}Br isotopes).

Reactivity and Applications as a Building Block

5-Bromoquinolin-6-ol is a bifunctional building block with two primary sites for further chemical modification: the bromine atom at the 5-position and the hydroxyl group at the 6-

position. This dual reactivity makes it a valuable precursor for the synthesis of a diverse range of substituted quinoline derivatives for applications in medicinal chemistry and materials science.



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Caption: General reactivity of **5-Bromoquinolin-6-ol**.

Reactions at the 5-Bromo Position

The bromine atom serves as a versatile handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents.

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can introduce aryl or heteroaryl groups.
- Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes can be used to install alkynyl moieties.
- Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines allows for the formation of C-N bonds.
- Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst can form new C-C bonds.

Reactions at the 6-Hydroxyl Position

The phenolic hydroxyl group can undergo a variety of reactions common to phenols.

- Etherification: The hydroxyl group can be converted to an ether via reactions such as the Williamson ether synthesis.
- Esterification: Reaction with acyl halides or anhydrides will form the corresponding ester.
- O-Arylation: Ullmann condensation or Buchwald-Hartwig O-arylation can be used to form diaryl ethers.

Potential Applications in Drug Discovery

Quinoline and its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the quinoline scaffold is a key strategy in medicinal chemistry to modulate the therapeutic properties of these compounds. As a versatile building block, **5-Bromoquinolin-6-ol** can be utilized in the synthesis of novel compounds for screening against various biological targets. The ability to introduce diverse functionalities at both the 5- and 6-positions allows for the creation of libraries of compounds with varied steric and electronic properties, which is crucial for structure-activity relationship (SAR) studies.

Conclusion

5-Bromoquinolin-6-ol is a valuable and versatile building block in organic chemistry. While detailed experimental and characterization data for this specific isomer are not extensively documented in the public domain, its synthesis can be reasonably achieved through the bromination of 6-hydroxyquinoline. The presence of both a reactive bromine atom and a hydroxyl group provides a platform for a wide range of chemical transformations, making it an attractive starting material for the synthesis of novel quinoline derivatives with potential applications in drug discovery and materials science. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully explore its potential as a key intermediate in the development of new chemical entities.

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- To cite this document: BenchChem. [5-Bromoquinolin-6-ol: A Versatile Building Block in Organic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b180085#5-bromoquinolin-6-ol-as-a-building-block-in-organic-chemistry]

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